3-Methyl-1-(pyridin-3-yl)butan-2-one
Overview
Description
3-Methyl-1-(pyridin-3-yl)butan-2-one is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is characterized by a pyridine ring attached to a butanone structure, with a methyl group at the third position of the butanone chain
Mechanism of Action
Target of Action
It’s known that similar compounds have been evaluated for their antifungal activity .
Biochemical Pathways
Based on its antifungal activity, it can be inferred that it may interfere with the biochemical pathways essential for the growth and reproduction of fungi .
Result of Action
The compound has been evaluated for its antifungal activity . Certain derivatives of the compound have shown significant inhibitory activity against two types of pathogenic fungi, with EC50 values ranging from 4.81 to 6.34 μg/mL .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyridin-3-yl)butan-2-one typically involves the reaction of 3-pyridylmethyl ketone with methylmagnesium bromide (Grignard reagent) under controlled conditions . The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The product is then purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel may be employed to facilitate the reaction under milder conditions, reducing the need for stringent temperature and pressure controls .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pyridin-3-yl)butan-2-one undergoes various chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), Nitric acid (HNO3)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3-Methyl-1-(pyridin-3-yl)butan-2-one has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(pyridin-2-yl)butan-2-one
- 3-Methyl-1-(pyridin-4-yl)butan-2-one
- 3-Methyl-1-(pyridin-3-yl)butan-1-ol
Uniqueness
3-Methyl-1-(pyridin-3-yl)butan-2-one is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity . Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
3-methyl-1-pyridin-3-ylbutan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)10(12)6-9-4-3-5-11-7-9/h3-5,7-8H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWGQBCVKJHGSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514673 | |
Record name | 3-Methyl-1-(pyridin-3-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53872-97-2 | |
Record name | 3-Methyl-1-(pyridin-3-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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